molecular formula C13H14F2O3 B1325934 Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate CAS No. 898753-08-7

Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate

Cat. No.: B1325934
CAS No.: 898753-08-7
M. Wt: 256.24 g/mol
InChI Key: IBQHIKZELWYFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a valerate ester

Scientific Research Applications

Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of a compound usually refers to the specific biochemical interaction through which it produces its pharmacological effect. This can involve interactions with receptors, enzymes, or other proteins .

Safety and Hazards

The safety and hazards of a compound would be determined by its toxicity, flammability, and potential for causing harm to the environment. This information is usually available in the compound’s Material Safety Data Sheet .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate typically involves the esterification of 5-(2,4-difluorophenyl)-5-oxovaleric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: 5-(2,4-difluorophenyl)-5-oxovaleric acid.

    Reduction: Ethyl 5-(2,4-difluorophenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate
  • Ethyl 5-(2,4-dibromophenyl)-5-oxovalerate
  • Ethyl 5-(2,4-dimethylphenyl)-5-oxovalerate

Uniqueness

Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence the compound’s reactivity and binding characteristics. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it suitable for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(14)8-11(10)15/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQHIKZELWYFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645617
Record name Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-08-7
Record name Ethyl 2,4-difluoro-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.